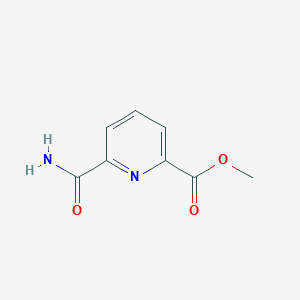

Methyl 6-carbamoylpicolinate

Description

Methyl 6-carbamoylpicolinate is a methyl ester derivative of pyridine-2-carboxylic acid featuring a carbamoyl (-CONH₂) substituent at the 6-position of the pyridine ring. This compound is distinguished by its strong electron-donating and chelating properties, which make it highly effective as a ligand in coordination chemistry. For instance, it has been utilized to stabilize Ru(III) complexes for water oxidation (WO) catalysis, demonstrating superior turnover numbers (TON = 4000) compared to ligands like pyridine-2,6-dicarboxylate . The carbamoyl group enhances the ligand’s electron-donating capacity, enabling robust metal-ligand interactions critical for catalytic efficiency .

Properties

IUPAC Name |

methyl 6-carbamoylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIMZVAOBIGDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676769 | |

| Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108129-47-1 | |

| Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 6-carbamoylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a picolinate moiety with a carbamoyl group. This structural configuration is crucial for its biological interactions and activity.

| Component | Description |

|---|---|

| Chemical Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 195.20 g/mol |

| Functional Groups | Carbamoyl, Ester |

The biological activity of this compound is primarily mediated through its interaction with various biological pathways:

- Inhibition of Kallikrein : Research indicates that this compound acts as an inhibitor of kallikrein, an enzyme involved in inflammatory processes and pain signaling. This inhibition can potentially lead to therapeutic effects in conditions such as hereditary angioedema and other inflammatory disorders .

- Regulation of MAPK Pathways : The compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell signaling related to stress responses and apoptosis. Specifically, it influences pathways involving ASK1 (apoptosis signal-regulating kinase 1), which plays a role in cellular responses to oxidative stress .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by mitigating oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Kallikrein Inhibition : A patent study highlighted the effectiveness of this compound as a kallikrein inhibitor, demonstrating significant reductions in inflammatory markers in vitro .

- Neuroprotective Study : Another research effort focused on the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and preserved cell viability .

- MAPK Pathway Modulation : A comprehensive analysis detailed how this compound affects the ASK1 pathway, suggesting that it may enhance neuronal resilience against stressors by modulating key signaling cascades involved in cell survival .

Chemical Reactions Analysis

Role in Ruthenium-Catalyzed Water Oxidation

Methyl 6-carbamoylpicolinate derivatives serve as robust ligands in Ru-based water oxidation (WO) catalysts. The carbamoyl group enhances electron donation to the metal center, stabilizing higher oxidation states and enabling efficient proton-coupled electron transfer (PCET) pathways.

Key Findings:

-

Electron-Donating Capacity : The 6-carbamoylpicolinate ligand demonstrates stronger electron donation compared to pyridine-2,6-dicarboxylate, stabilizing Ru(III) intermediates in WO catalysts .

-

Catalytic Performance :

-

Mechanistic Influence :

Palladium-Catalyzed Cross-Coupling Reactions

While not directly reported for this compound, analogous Pd(II) pincer complexes with carbamoyl ligands exhibit catalytic activity in Mizoroki-Heck and Suzuki-Miyaura reactions.

Reaction Scope and Mechanisms:

-

Mizoroki-Heck Coupling :

-

Suzuki-Miyaura Coupling :

Ligand Behavior in Dinuclear Complexes

This compound derivatives enable synergistic effects in dinuclear Ru catalysts:

-

Dinuclear Ru Complexes (19a/b) :

Stability and Decomposition Pathways

-

Thermal Stability : Pd(II) pincer complexes with carbamoyl ligands remain intact at high temperatures (≤150°C), critical for Heck reactions .

-

Decomposition in Pd Catalysis :

Comparative Analysis of Ligand Frameworks

| Ligand Type | Key Advantage | Application |

|---|---|---|

| 6-Carbamoylpicolinate | Strong electron donation, Ru(III) stability | Water oxidation, photocatalytic systems |

| Pyridine-2,6-dicarboxylate | Smaller O–Ru–O bite angle (157°) | High-TON WO catalysts |

| SCS/SCS-pincer thioamides | High Pd(II) stability | Cross-coupling reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-carbamoylpicolinate belongs to a broader class of substituted methyl picolinates. Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Comparison

Electronic Effects

- Electron-Donating Groups (e.g., -CONH₂):

The carbamoyl group in this compound donates electron density via resonance, enhancing metal-ligand bond strength. This property is critical in catalysis, as seen in its Ru complexes, which outperform those with carboxylate ligands in WO reactions . - Electron-Withdrawing Groups (e.g., -Cl, -F, -Br):

Halogens reduce electron density on the pyridine ring, making these derivatives less effective as ligands but valuable as intermediates. For example, methyl 6-chloropicolinate is a precursor in cross-coupling reactions .

Steric and Solubility Considerations

- Polar substituents (-OH, -CONH₂) improve solubility in aqueous or polar solvents, facilitating applications in biological systems or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.